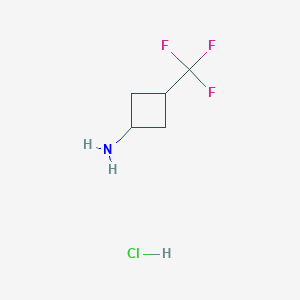![molecular formula C9H9N3O B1460081 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 2060041-35-0](/img/structure/B1460081.png)
2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
概要
説明
2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of a cyclopropyl group at the 2-position and a hydroxyl group at the 4-position further enhances its chemical reactivity and biological activity.
作用機序
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit various kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.
Mode of Action
It’s likely that this compound interacts with its targets (potentially kinases) by binding to their active sites, thereby inhibiting their activity . This interaction can lead to changes in the cellular signaling pathways regulated by these targets.
Biochemical Pathways
Given the potential kinase inhibition, it’s plausible that this compound could affect various signaling pathways, such as the mapk/erk pathway or the pi3k/akt pathway, which are commonly regulated by kinases .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact the bioavailability of 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Result of Action
Similar compounds have shown cytotoxic effects against various cancer cell lines . This suggests that this compound could potentially have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug discovery and development.
Medicine: It has shown potential as a therapeutic agent, particularly in the treatment of cancer and other diseases due to its ability to inhibit specific enzymes and pathways.
類似化合物との比較
Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidin-4-ol: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds contain halogen atoms, which enhance their potency and selectivity as kinase inhibitors.
Uniqueness
2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects, enhancing its reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
2-cyclopropyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-6-3-4-10-8(6)11-7(12-9)5-1-2-5/h3-5H,1-2H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWYWXLWUNWTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CN3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)


![3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B1460012.png)
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B1460013.png)


![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)
![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
